Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride
Description
Tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride (CAS: 2306275-12-5) is a bicyclic amine derivative with a fused pyrrolo-pyrrole core. It is characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3a-position, along with a hydrochloride counterion. The compound has a molecular formula of C₁₂H₂₃ClN₂O₂ and a molecular weight of 262.77 g/mol, with a purity ≥95% . It is primarily utilized as a high-purity intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules and drug candidates . The compound is hygroscopic and requires storage under controlled conditions for research use .
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ROJFWHMFFXEGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Cyclization
The synthesis begins with the construction of the bicyclic pyrrolo[3,4-c]pyrrole core. A common approach involves:
- Boc Protection : tert-Butyl carbamate (Boc) is introduced to a pyrrolidine precursor to stabilize the amine group during subsequent reactions.
- Cyclization : Intramolecular cyclization under basic conditions forms the fused bicyclic structure. For example, LiAlH₄ reduction of a dione intermediate followed by Boc protection yields a tetrahydroisoindole derivative, which undergoes oxidative cleavage and Dieckmann condensation to form the bicyclic core.
Key Reaction Conditions :
Methylation at the 3a Position
The introduction of the methyl group at the 3a position is achieved via alkylation or Grignard reactions. For instance, treatment of the bicyclic intermediate with methyl iodide in the presence of a strong base (e.g., LDA) selectively methylates the bridgehead nitrogen.
Example Protocol :
- Substrate : tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
- Reagent : Methyl iodide (1.2 equiv), LDA (1.5 equiv) in THF at −78°C.
- Yield : 72–85%.
Palladium-Catalyzed Amination and Boc Deprotection
Suzuki-Miyaura Coupling
Aryl boronic acids are coupled to halogenated bicyclic intermediates using palladium catalysts. This method is critical for introducing aromatic substituents:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : Toluene or 1,4-dioxane at 80–100°C.
Case Study :
Coupling of 2-(trifluoromethyl)phenylboronic acid with a brominated pyrrolo[3,4-c]pyrrole derivative yields a styrene intermediate, which is hydrogenated to the saturated bicyclic compound.
Boc Deprotection and Hydrochloride Salt Formation
The Boc group is removed under acidic conditions, followed by precipitation of the hydrochloride salt:
- Deprotection : HCl in dioxane or TFA in dichloromethane.
- Salt Formation : Addition of HCl gas to the free base in diethyl ether.
Optimized Conditions :
Alternative Routes: [3 + 2]-Cycloaddition
Azomethyne Ylide Cycloaddition
Nonstabilized azomethyne ylides react with electron-deficient alkenes to form the bicyclic pyrrolidine core. This method is highly regioselective and scalable.
Protocol :
Post-Functionalization
The cycloadduct undergoes methylation and Boc protection to install the 3a-methyl group and tert-butyl ester.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Automated reactors improve efficiency for steps such as:
Purification Techniques
- Chromatography : Silica gel column chromatography for intermediates.
- Recrystallization : Ethanol/water mixtures for final product polishing.
Recent Advances and Modifications
Chemical Reactions Analysis
Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Research Implications
- The target compound’s methyl and Boc groups make it a versatile scaffold for further functionalization, as seen in and .
- Stereoisomers (e.g., trans vs. cis) warrant comparative studies in drug design to optimize target engagement .
- Discontinued status () highlights the need for alternative synthetic routes or analogs like 1187933-06-7 for ongoing research.
Biological Activity
Tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Information
- IUPAC Name : rel-tert-butyl (3aR,6aR)-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.78 g/mol
- CAS Number : Not specified
- Purity : 97%
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrole-based compounds. A review focusing on bioactive pyrrole derivatives indicated that these compounds exhibit selective activity against various cancer cell lines. For instance:
- Study Findings : Pyrrole derivatives demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating significant inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrole Derivative A | MCF-7 | 15.0 |
| Pyrrole Derivative B | PC-3 | 12.5 |
Antimicrobial Activity
Pyrrole derivatives have also been reported to possess antimicrobial properties. A study reviewed various pyrrole-based compounds and their efficacy against bacterial strains:
- Case Study : A derivative similar to tert-butyl 3a-methyl exhibited activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
The antiviral potential of pyrrole-based compounds has been explored in the context of emerging viral infections. Research indicates that certain derivatives can inhibit viral replication:
- Research Findings : In vitro studies on a pyrrole derivative showed promising results against influenza virus strains, reducing viral titers significantly at non-toxic concentrations .
The biological activity of tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride may be attributed to its ability to interact with specific cellular targets. The mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the disruption of bacterial cell membranes.
- Viral Entry Inhibition : The compound may interfere with viral entry into host cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
